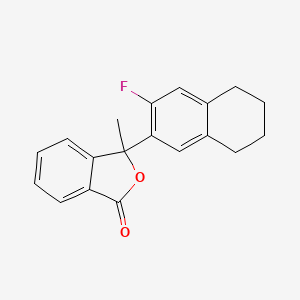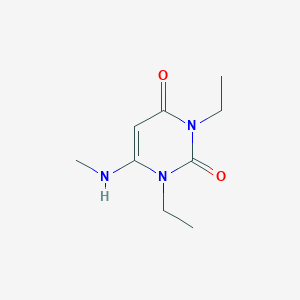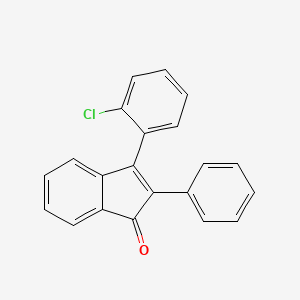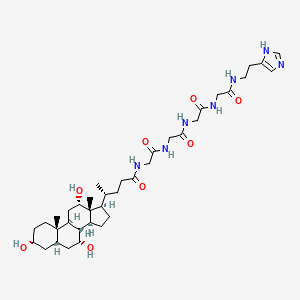
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of difluoromethylthio and ethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the triazine ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the difluoromethylthio or ethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a chlorine atom instead of the difluoromethylthio group, leading to different chemical properties and applications.
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N,N’-dimethyl-: This compound has dimethyl groups instead of the ethyl group, affecting its reactivity and uses.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 103427-51-6 | |
Fórmula molecular |
C6H9F2N5S |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H9F2N5S/c1-2-10-5-11-4(9)12-6(13-5)14-3(7)8/h3H,2H2,1H3,(H3,9,10,11,12,13) |
Clave InChI |
ZQNPRVIRCUOQNJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)N)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)




![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)

![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
